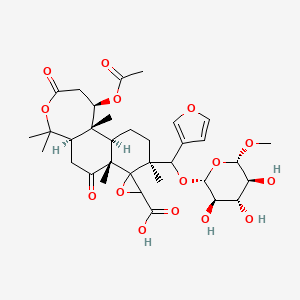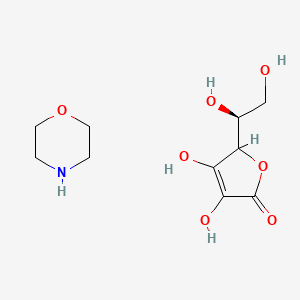
Cystic Fibrosis Transmembrane Conductance Regulator
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The cystic fibrosis transmembrane conductance regulator is a protein that functions as a chloride ion channel in epithelial cells. It plays a crucial role in maintaining the balance of salt and water on various surfaces in the body, such as the lungs, pancreas, and intestines . Mutations in the gene encoding this protein lead to cystic fibrosis, a genetic disorder that affects multiple organs and systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The cystic fibrosis transmembrane conductance regulator is synthesized through a complex process involving the transcription and translation of the CFTR gene located on chromosome 7 . The protein is composed of 1,480 amino acids and includes two transmembrane domains, two nucleotide-binding domains, and a regulatory domain .
Industrial Production Methods: Industrial production of the this compound for research and therapeutic purposes involves recombinant DNA technology. This process includes cloning the CFTR gene into an expression vector, transfecting the vector into host cells (such as E. coli or mammalian cells), and purifying the expressed protein using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: The cystic fibrosis transmembrane conductance regulator undergoes various post-translational modifications, including phosphorylation, glycosylation, and ubiquitination . These modifications are essential for its proper folding, trafficking, and function.
Common Reagents and Conditions: Phosphorylation of the this compound is mediated by protein kinases such as protein kinase A (PKA) and protein kinase C (PKC) in the presence of ATP . Glycosylation occurs in the endoplasmic reticulum and Golgi apparatus, where specific enzymes add carbohydrate groups to the protein .
Major Products Formed: The primary product of these reactions is the mature, functional this compound protein that can be transported to the cell membrane to perform its ion channel functions .
Applications De Recherche Scientifique
The cystic fibrosis transmembrane conductance regulator has numerous applications in scientific research:
Mécanisme D'action
The cystic fibrosis transmembrane conductance regulator functions as an ATP-gated chloride ion channel. It regulates the transport of chloride and bicarbonate ions across epithelial cell membranes, which is crucial for maintaining the hydration and pH balance of various tissues . The protein’s activity is modulated by phosphorylation, which alters its conformation and gating properties .
Comparaison Avec Des Composés Similaires
The cystic fibrosis transmembrane conductance regulator is unique among ATP-binding cassette (ABC) transporters because it functions as an ion channel rather than a transporter . Similar compounds include other ABC transporters such as the multidrug resistance protein (MRP) and the sulfonylurea receptor (SUR), which regulate ion channels indirectly .
List of Similar Compounds:- Multidrug resistance protein (MRP)
- Sulfonylurea receptor (SUR)
- ATP-binding cassette sub-family A member 1 (ABCA1)
The this compound’s unique function as an ion channel and its critical role in cystic fibrosis make it a significant target for therapeutic research and development .
Propriétés
Numéro CAS |
126880-72-6 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
0 |
Synonymes |
Cystic Fibrosis Transmembrane Conductance Regulator |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-PROPENAMIDE, 2-CYANO-N-PHENYL-3-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)-](/img/structure/B1176794.png)

